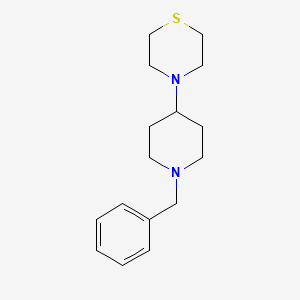

4-(1-Benzylpiperidin-4-yl)thiomorpholine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(1-benzylpiperidin-4-yl)thiomorpholine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2S/c1-2-4-15(5-3-1)14-17-8-6-16(7-9-17)18-10-12-19-13-11-18/h1-5,16H,6-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHCPVRDCRGOBDE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N2CCSCC2)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 1 Benzylpiperidin 4 Yl Thiomorpholine and Its Analogues

Retrosynthetic Analysis of the 4-(1-Benzylpiperidin-4-yl)thiomorpholine Core

A retrosynthetic analysis of this compound suggests that the most logical disconnections are at the carbon-nitrogen bonds. The key disconnection is the C4-N bond of the piperidine (B6355638) ring, which links the piperidine and thiomorpholine (B91149) moieties. This leads to two primary synthons: a 1-benzyl-4-piperidyl cation and a thiomorpholinyl anion. These synthons correspond to the readily available starting materials, 1-benzyl-4-piperidone and thiomorpholine.

Another strategic disconnection is at the benzylic C-N bond of the piperidine ring. This would break the molecule down into a 4-thiomorpholinopiperidine and a benzyl (B1604629) halide. This alternative route, however, is often less direct for the primary construction of the core scaffold.

The primary retrosynthetic pathway is illustrated below:

Retrosynthetic Pathway

This analysis points towards a convergent synthesis strategy, where two key fragments are prepared separately and then combined in a final step.

Classical Synthetic Routes to this compound

The forward synthesis, guided by the retrosynthetic analysis, primarily involves the coupling of 1-benzyl-4-piperidone and thiomorpholine.

The most common and efficient method for the synthesis of this compound is through a one-pot reductive amination reaction. This reaction combines 1-benzyl-4-piperidone with thiomorpholine in the presence of a suitable reducing agent. The reaction proceeds through the initial formation of an enamine or iminium ion intermediate, which is then reduced in situ to the final tertiary amine product.

The synthesis of the precursor, thiomorpholine, can be achieved through several reported methods. One classical approach involves the reaction of diethanolamine (B148213) with a sulfurating agent. nih.gov More contemporary methods, including a telescoped photochemical thiol-ene reaction in a continuous flow system, have been developed for a more efficient and safer synthesis of thiomorpholine. acs.orgresearchgate.netnih.gov

The key intermediates in the primary synthetic route are the starting materials themselves: 1-benzyl-4-piperidone and thiomorpholine. The reaction conditions for the reductive amination can be varied to optimize the yield and purity of the product.

| Reactants | Reducing Agent | Solvent | Conditions |

| 1-Benzyl-4-piperidone, Thiomorpholine | Sodium triacetoxyborohydride (B8407120) (STAB) | Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) | Room temperature, 12-24 hours |

| 1-Benzyl-4-piperidone, Thiomorpholine | Sodium cyanoborohydride (NaBH₃CN) | Methanol (MeOH) | Acetic acid catalyst, pH 6-7, Room temperature, 12-24 hours |

| 1-Benzyl-4-piperidone, Thiomorpholine | H₂ gas, Palladium on Carbon (Pd/C) or Platinum catalyst | Ethanol (EtOH) or Methanol (MeOH) | 1-10 bar H₂, Room temperature to 50 °C |

The choice of reducing agent is critical. Sodium triacetoxyborohydride is often preferred for its mildness and high selectivity for the iminium ion over the ketone starting material. organic-chemistry.org Catalytic hydrogenation offers a greener alternative by avoiding stoichiometric metal hydride waste.

Green Chemistry Approaches in this compound Synthesis

In recent years, the principles of green chemistry have been increasingly applied to pharmaceutical synthesis to reduce environmental impact. For the synthesis of this compound, several green strategies can be envisioned.

Catalytic Hydrogenation: As mentioned, using catalytic hydrogenation for the reductive amination step is inherently greener than using stoichiometric hydride reagents. This method is atom-economical and generates less waste.

Green Solvents: Exploring the use of more environmentally benign solvents such as ethanol, 2-propanol, or even water could significantly improve the green credentials of the synthesis. The feasibility of using these solvents would depend on the solubility of the reactants and the compatibility with the reaction conditions.

Continuous Flow Synthesis: The synthesis of the thiomorpholine precursor has been successfully demonstrated in a continuous flow system. nih.govacs.orgresearchgate.netnih.gov This approach offers advantages in terms of safety (handling of potentially hazardous intermediates in small volumes), efficiency (rapid heat and mass transfer), and scalability. A similar continuous flow setup could be designed for the final reductive amination step, potentially telescoping the synthesis of thiomorpholine and its subsequent reaction with 1-benzyl-4-piperidone.

Purification and Characterization Techniques for Synthetic Products

The final step in any synthesis is the purification of the product and the confirmation of its structure.

Column chromatography is a standard method for the purification of this compound from unreacted starting materials and any side products. youtube.com

Stationary Phase: Silica (B1680970) gel is the most commonly used stationary phase. Due to the basic nature of the product (a tertiary amine), it is often beneficial to treat the silica gel with a small amount of a tertiary amine, such as triethylamine (B128534), to prevent peak tailing and improve separation.

Mobile Phase: A gradient of solvents is typically used. The separation may start with a non-polar solvent like hexane (B92381) or heptane, and the polarity is gradually increased by adding a more polar solvent such as ethyl acetate (B1210297) or dichloromethane. A small percentage of triethylamine is often included in the eluent system to maintain the basicity and improve the chromatography of the amine product. mdpi.com

Thin-layer chromatography (TLC) is used to monitor the progress of the reaction and to identify the fractions from the column that contain the pure product.

The purity of the final compound can be assessed by High-Performance Liquid Chromatography (HPLC). researchgate.net

Expected Spectroscopic Data for Characterization:

| Technique | Expected Features |

| ¹H NMR | Signals for the aromatic protons of the benzyl group (around 7.2-7.4 ppm), a singlet for the benzylic methylene (B1212753) protons (around 3.5 ppm), and complex multiplets for the piperidine and thiomorpholine ring protons. |

| ¹³C NMR | Aromatic carbon signals (around 127-138 ppm), a signal for the benzylic carbon (around 63 ppm), and signals for the aliphatic carbons of the piperidine and thiomorpholine rings. beilstein-journals.orgacs.org |

| IR Spectroscopy | C-H stretching vibrations for the aromatic and aliphatic groups, and C-N stretching vibrations. acs.orgnih.gov |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (C₁₆H₂₄N₂S, 276.44 g/mol ). |

Spectroscopic and Spectrometric Confirmation of this compound Structure (excluding basic identification data)

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the benzyl, piperidine, and thiomorpholine moieties. The aromatic protons of the benzyl group would appear as a multiplet in the range of δ 7.2-7.4 ppm. The benzylic protons (CH₂) would likely present as a singlet around δ 3.5 ppm. The protons on the thiomorpholine ring are expected to appear as two distinct multiplets, corresponding to the protons adjacent to the nitrogen and sulfur atoms, respectively. The piperidine ring protons would also produce a series of complex multiplets.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides further structural confirmation. The aromatic carbons of the benzyl group would generate signals between δ 127-138 ppm. rsc.org The benzylic carbon is anticipated around δ 63 ppm. The carbons of the thiomorpholine ring would show distinct signals, with the carbons adjacent to the nitrogen appearing around δ 50-55 ppm and those adjacent to the sulfur at approximately δ 28 ppm. The piperidine ring carbons would also have characteristic shifts, with the carbon atom at the junction with the thiomorpholine ring (C4) appearing further downfield. rsc.org

Mass Spectrometry: High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition. For the molecular formula C₁₆H₂₄N₂S, the expected exact mass would be calculated and compared to the experimental value, typically obtained via electrospray ionization (ESI).

Table 2: Predicted and Analog-Based NMR Chemical Shifts (δ ppm) for this compound

| Moiety | Predicted ¹H NMR Shift (ppm) | Analog-Based ¹³C NMR Shift (ppm) rsc.org |

|---|---|---|

| Benzyl (Aromatic C-H) | 7.2 - 7.4 (m) | 127.0 - 138.0 |

| Benzyl (CH₂) | ~ 3.5 (s) | ~ 63.0 |

| Piperidine (Ring C-H) | 1.5 - 3.0 (m) | 30.0 - 60.0 |

| Thiomorpholine (N-CH₂) | ~ 2.8 (m) | ~ 55.0 |

| Thiomorpholine (S-CH₂) | ~ 2.6 (m) | ~ 28.0 |

(Note: Predicted values are based on standard chemical shift tables and data from structurally similar compounds. 'm' denotes multiplet, 's' denotes singlet.)

Molecular Mechanisms of Action of 4 1 Benzylpiperidin 4 Yl Thiomorpholine

Receptor Binding Profiles and Ligand Interactions of 4-(1-Benzylpiperidin-4-yl)thiomorpholine

A crucial first step in characterizing a novel compound is to determine its affinity and selectivity for a wide range of physiological receptors. The 1-benzylpiperidine (B1218667) scaffold is known to interact with various receptor types, including but not limited to sigma (σ) receptors, dopamine (B1211576) receptors, and serotonin (B10506) receptors. Therefore, a comprehensive screening of this compound against these and other receptor families would be essential.

Allosteric Modulation by this compound

In addition to direct binding at the primary (orthosteric) site of a receptor, some compounds can act as allosteric modulators, binding to a secondary site to enhance or diminish the effect of the endogenous ligand. Given that allosteric modulation is a known mechanism for some piperidine-containing molecules, investigating this possibility for this compound would be a valuable line of inquiry. This would typically involve functional assays in the presence of a known agonist or antagonist. No such studies have been reported for this compound.

Enzyme Inhibition and Activation by this compound

The interaction of a compound with key enzymes is another critical aspect of its pharmacological profile. For instance, many centrally acting drugs target enzymes such as acetylcholinesterase (AChE) or monoamine oxidase (MAO).

Kinetic Analysis of Enzyme-4-(1-Benzylpiperidin-4-yl)thiomorpholine Interactions

Should this compound be found to interact with an enzyme, a detailed kinetic analysis would be necessary to understand the nature of this interaction (e.g., competitive, non-competitive, or uncompetitive inhibition). This would involve measuring enzyme activity at various substrate and inhibitor concentrations. As of now, no such kinetic data are available for this compound.

Ion Channel Modulation by this compound

Finally, the effect of this compound on the function of various ion channels would need to be assessed. Ion channels, such as those for sodium, potassium, and calcium, are critical for neuronal excitability and other physiological processes. Techniques like patch-clamp electrophysiology would be employed to study these potential interactions. There is currently no information in the scientific literature regarding the modulation of any ion channel by this compound.

Cellular Signaling Pathway Interventions by this compound

The cellular signaling pathways affected by a molecule are fundamental to understanding its pharmacological profile. For compounds containing the 1-benzylpiperidine moiety, a common structural feature in centrally acting agents, interactions with various signaling pathways are anticipated. The thiomorpholine (B91149) component can also influence the compound's properties, including its receptor binding profile and downstream effects.

G-Protein Coupled Receptor (GPCR) Signaling Crosstalk

G-protein coupled receptors (GPCRs) are the largest family of cell surface receptors and are involved in a vast array of physiological processes. Many neurologically active drugs containing a piperidine (B6355638) core exert their effects by modulating GPCR signaling. It is plausible that this compound could interact with one or more GPCRs, leading to crosstalk between different signaling pathways.

Crosstalk can occur through several mechanisms, including the formation of receptor heterodimers, the activation of common downstream effectors, or the modulation of one receptor's signaling by the activation of another. For instance, compounds acting on dopamine or serotonin receptors, both of which are GPCRs, can indirectly influence the signaling of other GPCRs, leading to a complex pharmacological output.

While direct evidence for this compound is lacking, research on related structures provides a basis for potential interactions.

Table 1: Potential GPCR Interaction Profile Based on Structurally Similar Compounds

| Receptor Family | Potential Interaction | Implied Signaling Crosstalk |

| Dopamine Receptors | Antagonism or partial agonism | Modulation of glutamatergic and GABAergic neurotransmission |

| Serotonin Receptors | Antagonism or agonism at various subtypes | Influence on mood, cognition, and motor control through interaction with other neurotransmitter systems |

| Sigma Receptors | Agonism or antagonism | Regulation of ion channel function and cellular survival pathways |

| Opioid Receptors | Potential for allosteric modulation | Crosstalk with monoamine systems affecting pain and reward pathways |

This table is speculative and based on the activities of structurally related compounds. The actual GPCR interaction profile of this compound requires experimental validation.

Intracellular Cascade Modulation

The binding of a ligand to a GPCR initiates a cascade of intracellular events, often involving second messengers and protein kinases. The specific nature of this modulation determines the ultimate cellular response.

A primary downstream effector of many GPCRs is adenylyl cyclase, which catalyzes the production of cyclic adenosine (B11128) monophosphate (cAMP). Depending on the G-protein subtype coupled to the receptor (e.g., Gs or Gi), a ligand can either stimulate or inhibit cAMP production. This, in turn, affects the activity of Protein Kinase A (PKA) and downstream phosphorylation events.

Another major intracellular signaling pathway involves phospholipase C (PLC), which leads to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). These second messengers mobilize intracellular calcium and activate Protein Kinase C (PKC), respectively.

Given the structural motifs present in this compound, it is conceivable that it could modulate these cascades. For example, if it were to act as an antagonist at a Gi-coupled receptor, it could lead to an increase in intracellular cAMP levels by blocking the inhibitory effect of an endogenous agonist.

Table 2: Hypothetical Modulation of Intracellular Cascades

| Intracellular Cascade | Potential Effect of this compound | Potential Downstream Consequences |

| cAMP/PKA Pathway | Inhibition or stimulation of cAMP production | Altered gene transcription via CREB phosphorylation, modulation of ion channel activity |

| PLC/PKC Pathway | Modulation of IP3 and DAG levels | Changes in intracellular calcium signaling, activation of PKC-dependent phosphorylation |

| MAPK/ERK Pathway | Activation or inhibition | Regulation of cell proliferation, differentiation, and survival |

This table represents potential mechanisms and requires experimental verification for the specific compound.

In the absence of direct experimental data for this compound, the understanding of its molecular mechanisms remains speculative. Future research, including binding assays, second messenger measurements, and phosphoproteomics, will be necessary to elucidate its precise interactions with cellular signaling pathways.

Structure Activity Relationship Sar Studies of 4 1 Benzylpiperidin 4 Yl Thiomorpholine Derivatives

Systematic Modification of the Benzyl (B1604629) Moiety and its Impact on Activity

The benzyl group attached to the piperidine (B6355638) nitrogen is a critical pharmacophoric element that can significantly influence the biological activity of the entire molecule. Modifications to the phenyl ring of the benzyl group, such as the introduction of substituents, can modulate potency, selectivity, and pharmacokinetic properties.

In a study on a series of 1-aralkyl-4-benzylpiperidine derivatives, the nature and position of substituents on the aralkyl moiety were found to be crucial for their affinity towards sigma receptors. nih.gov While not the exact 4-(1-benzylpiperidin-4-yl)thiomorpholine scaffold, the findings on the 1-benzylpiperidine (B1218667) portion are highly relevant. For instance, the introduction of a methyl group at the 2-position of the benzyl ring in a related bipiperidine series was found to be favorable for M1 allosteric agonism. nih.gov However, moving this substituent to the 3- or 4-position resulted in a complete loss of agonistic activity. nih.gov This highlights the steric and electronic constraints of the binding pocket interacting with the benzyl group.

Furthermore, the replacement of the benzyl group with other aralkyl moieties has been shown to have a profound impact. For example, substituting the benzyl group with a naphthyl or other polycyclic aromatic systems can alter the lipophilicity and pi-stacking interactions, which may enhance or diminish binding affinity depending on the specific target. jchemrev.com

Table 1: Impact of Benzyl Moiety Modifications on Receptor Affinity in Related Piperidine Scaffolds

| Compound Series | Modification | Observed Effect on Activity | Reference |

| 1-Aralkyl-4-benzylpiperidines | Substitution on the aralkyl moiety | Varied affinity for sigma receptors | nih.gov |

| 1-(1'-Substituted)-1,4'-bipiperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-ones | 2-Methylbenzyl | Favorable for M1 allosteric agonism | nih.gov |

| 1-(1'-Substituted)-1,4'-bipiperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-ones | 3- or 4-Substituted benzyl | Loss of M1 agonism | nih.gov |

| N-(1-Benzylpiperidin-4-yl)arylacetamides | Replacement of phenyl with thiophene (B33073) or naphthyl | No significant effect on sigma-1 receptor affinity | jchemrev.com |

Exploration of Piperidine Ring Substitutions and their Pharmacological Consequences

The piperidine ring serves as a central scaffold, and its substitution pattern can significantly affect the pharmacological profile of the molecule. The position and nature of substituents on the piperidine ring dictate the orientation of other functional groups and their interactions with biological targets.

In many classes of piperidine-containing drugs, the 4-position is a key attachment point for other moieties. The nature of the substituent at this position is a primary determinant of the compound's activity. For the this compound scaffold, the thiomorpholine (B91149) group occupies this critical position. Any additional substitutions on the piperidine ring itself could further modulate activity.

For instance, in a series of 4,4-disubstituted piperidines, the introduction of an acylamino and an (acyloxy)methyl group at the 4-position led to potent narcotic agonists. nih.gov While structurally different from a 4-thiomorpholine substitution, this demonstrates that the 4-position is amenable to substitution with groups that can engage in hydrogen bonding and other interactions.

Thiomorpholine Ring Modifications and their Influence on Target Engagement

The thiomorpholine ring, a sulfur-containing analog of morpholine (B109124), is a versatile heterocyclic moiety with a range of biological activities. jchemrev.commdpi.com Its presence in the this compound scaffold introduces a polar group with a metabolically susceptible sulfur atom.

Modifications to the thiomorpholine ring can have a significant impact on activity. For example, oxidation of the sulfur atom to a sulfoxide (B87167) or sulfone can alter the polarity, lipophilicity, and hydrogen bonding capacity of the molecule. e3s-conferences.org These changes can dramatically affect how the molecule interacts with its biological target and its metabolic stability.

In a study of 2-(thiophen-2-yl) dihydroquinoline derivatives, the replacement of a morpholine ring with a thiomorpholine ring resulted in a decrease in antimycobacterial activity. mdpi.com This suggests that for certain targets, the oxygen of the morpholine ring may be preferred over the sulfur of the thiomorpholine ring.

Table 2: Comparison of Morpholine and Thiomorpholine Moieties in a Dihydroquinoline Series

| Compound | Heterocyclic Moiety | Antimycobacterial Activity (MIC in µg/ml) | Reference |

| 26a | Morpholine | 6.25 | mdpi.com |

| 26b | Thiomorpholine | 25 | mdpi.com |

Linker Region Variations and their Role in Efficacy and Selectivity

The direct linkage between the piperidine and thiomorpholine rings in this compound is a key structural feature. While there are no direct linker variations in this specific named compound, in related structures, the nature of the linker between a piperidine ring and another cyclic moiety is known to be critical for activity.

For example, in a series of acetylcholinesterase inhibitors, the linker between a 1-benzylpiperidine moiety and a pyridazine (B1198779) ring was systematically modified. The length and flexibility of this linker were found to be crucial for optimal interaction with the enzyme's active site. An ethylamino linker proved to be effective in this series.

Conformational Analysis and its Correlation with Biological Activity

The three-dimensional conformation of this compound is a critical determinant of its biological activity. The relative orientation of the benzyl, piperidine, and thiomorpholine rings will dictate how the molecule fits into a binding site.

The thiomorpholine ring typically adopts a chair conformation. e3s-conferences.org The substituent at the 4-position of the piperidine ring can exist in either an axial or equatorial position, and this can have a profound effect on activity. In a study of 4-(4-nitrophenyl)thiomorpholine, the 4-nitrophenyl group was found to be in a quasi-axial position in the crystal structure, but in a quasi-equatorial position in the DFT-calculated structure in the gas phase. e3s-conferences.org This suggests that the preferred conformation can be influenced by the environment.

Preclinical Investigations of 4 1 Benzylpiperidin 4 Yl Thiomorpholine

In Vitro Pharmacological Profiling

This stage is foundational in early drug discovery and aims to characterize the interaction of a compound with specific biological targets in a controlled laboratory setting.

In Vivo Efficacy Studies in Animal Models

Following promising in vitro results, compounds are advanced to in vivo studies to evaluate their effects in a living organism.

Pharmacodynamic Biomarker Evaluation

Currently, there is a lack of publicly available scientific literature detailing specific pharmacodynamic biomarker evaluations for the compound 4-(1-Benzylpiperidin-4-yl)thiomorpholine. Research on structurally related thiomorpholine (B91149) derivatives has indicated potential for antioxidant and hypolipidemic activities. nih.gov For instance, certain N-substituted thiomorpholine derivatives have been shown to inhibit lipid peroxidation in microsomal membranes. nih.gov In studies of other benzylpiperidine-containing compounds, pharmacodynamic effects have been linked to interactions with targets such as acetylcholinesterase and butyrylcholinesterase. However, without direct studies on this compound, the identification and evaluation of specific biomarkers to quantify its pharmacological effects in preclinical models remain undetermined.

Behavioral and Physiological Assessments in Animal Models

Detailed behavioral and physiological assessments in animal models specifically for this compound are not described in the available scientific research. For context, studies on the broader class of thiomorpholine derivatives have reported physiological effects in animal models, such as the reduction of plasma triglyceride and total cholesterol levels in hyperlipidemic rat models. nih.gov Similarly, various N-benzylpiperidine derivatives have been investigated for their potential effects on the central nervous system, with some analogues showing activity as monoamine releasing agents or as inhibitors of cholinesterases in rodent models. wikipedia.orgnih.gov However, no such specific in vivo data has been published for this compound.

Pharmacokinetic and Drug Metabolism Studies (Preclinical)

Absorption, Distribution, Metabolism, Excretion (ADME) in Preclinical Species

There is no specific information available in the scientific literature regarding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound in any preclinical species. Preclinical ADME studies are fundamental for characterizing the pharmacokinetic profile of a new chemical entity. researchgate.net In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions for some N-benzyl-piperidine derivatives have suggested the potential for oral bioavailability and the ability to cross the blood-brain barrier. nih.gov However, these are computational predictions for related but distinct molecules and have not been experimentally verified for this compound.

Metabolic Pathways and Metabolite Identification of this compound

The metabolic pathways and specific metabolites of this compound have not been reported in the available literature. General metabolic pathways for the thiomorpholine ring have been studied in the context of biodegradation by microorganisms, where C-N bond cleavage has been identified as a key step. The benzylpiperidine moiety is present in numerous compounds, and its metabolism can be complex, often involving oxidation and other enzymatic reactions. Without experimental data from in vitro systems (such as liver microsomes or hepatocytes) or in vivo studies, the metabolic fate of this compound in mammals remains uncharacterized.

Drug-Drug Interaction Potential (Preclinical In Vitro and In Vivo)

There are no published preclinical studies, either in vitro or in vivo, that have evaluated the drug-drug interaction potential of this compound. Such studies typically involve assessing the compound's potential to inhibit or induce major drug-metabolizing enzymes, such as the cytochrome P450 (CYP) family, or to act as a substrate or inhibitor of drug transporters. While the N-benzyl piperidine (B6355638) motif is a common feature in medicinal chemistry, the potential for drug-drug interactions is highly specific to the individual compound. researchgate.net Therefore, the interaction profile of this compound is currently unknown.

Computational and Theoretical Studies on 4 1 Benzylpiperidin 4 Yl Thiomorpholine

Molecular Docking and Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug design, this is crucial for understanding how a potential drug molecule (the ligand) might interact with a biological target, such as a protein or enzyme.

For 4-(1-Benzylpiperidin-4-yl)thiomorpholine, a molecular docking study would involve:

Target Identification: Selecting a biologically relevant protein target.

Binding Site Prediction: Identifying the specific pocket or groove on the target protein where the compound is most likely to bind.

Interaction Analysis: Simulating the binding process to predict the binding affinity (often expressed as a docking score) and visualize the specific interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the compound and the amino acid residues of the target.

Without experimental data, it is not possible to provide a meaningful data table of docking scores or a list of interacting residues for this specific compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

QSAR models are mathematical relationships that correlate the chemical structure of a series of compounds with their biological activity. These models are used to predict the activity of new, unsynthesized compounds.

A QSAR study involving derivatives of this compound would require:

Data Set: A collection of structurally similar compounds with experimentally measured biological activities.

Descriptor Calculation: Computing various molecular descriptors (e.g., electronic, steric, hydrophobic properties) for each compound.

Model Generation: Using statistical methods to build an equation that links the descriptors to the biological activity. ijprajournal.comnih.gov

No such QSAR model has been published for a series of compounds centered around the this compound scaffold.

Molecular Dynamics Simulations to Elucidate Binding Mechanisms

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of a ligand-target complex over time. These simulations can reveal the stability of the binding pose predicted by docking, the flexibility of the ligand and the protein, and the key amino acid residues that are crucial for maintaining the interaction. nih.gov An MD simulation would track the movements and interactions of all atoms in the system, providing insights into the binding mechanism at an atomic level. Research on related scaffolds has utilized MD simulations to understand binding stability. nih.gov

De Novo Drug Design Strategies Based on this compound Scaffold

De novo drug design involves using computational algorithms to design novel molecules with desired properties, often starting from a basic scaffold or a known active fragment. researchgate.netyoutube.com The this compound structure could theoretically serve as a starting point. A computational program could suggest modifications to the benzyl (B1604629) group, the piperidine (B6355638) ring, or the thiomorpholine (B91149) moiety to optimize binding to a specific target or to improve other properties. These strategies often aim to create new chemical entities with potentially improved efficacy or selectivity. nih.govyoutube.com

Prediction of ADME Properties using Computational Approaches

ADME (Absorption, Distribution, Metabolism, and Excretion) properties are critical for determining the viability of a compound as a drug. Computational tools can predict these properties early in the drug discovery process. For this compound, an in silico ADME prediction would typically generate data on:

Solubility: The likelihood of the compound dissolving in aqueous solutions.

Permeability: The potential to cross biological membranes, such as the intestinal wall or the blood-brain barrier.

Metabolic Stability: Prediction of which enzymes might metabolize the compound and its potential metabolic byproducts.

Toxicity Risks: Early warnings for potential toxic liabilities.

While general ADME prediction software exists, specific and validated predictions for this compound are not available in the public domain.

Potential Therapeutic Applications of 4 1 Benzylpiperidin 4 Yl Thiomorpholine: a Research Perspective

Neuropharmacological Research Applications

The core structure of 4-(1-benzylpiperidin-4-yl)thiomorpholine integrates key pharmacophores that are significant in the design of centrally acting agents. Research into structurally related compounds suggests a potential for this molecule in the context of both neurodegenerative and psychiatric disorders.

Studies in Neurodegenerative Disease Models

The primary focus of research for compounds structurally similar to this compound has been in the realm of Alzheimer's disease (AD). AD is a progressive neurodegenerative disorder characterized by cognitive decline, memory loss, and the presence of amyloid-beta (Aβ) plaques and neurofibrillary tangles. researchgate.net A key therapeutic strategy for managing AD symptoms is the inhibition of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine. researchgate.netcitedrive.com

Derivatives of N-benzylpiperidine are integral to several multi-target-directed ligands developed for AD. mdpi.com For instance, molecular hybrids of N-(1-benzylpiperidin-4-yl) with other heterocyclic systems have been synthesized and evaluated for their ability to inhibit not only AChE but also butyrylcholinesterase (BChE) and the β-site amyloid precursor protein cleaving enzyme 1 (BACE-1). nih.govresearchgate.net BACE-1 is a key enzyme in the production of Aβ peptides. nih.gov

One study detailed the development of N-(1-Benzylpiperidin-4-yl)-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)acetamide derivatives. nih.govresearchgate.net Certain compounds in this series demonstrated potent inhibition of human AChE (hAChE), human BChE (hBChE), and human BACE-1 (hBACE-1) in vitro. nih.govresearchgate.net Furthermore, these compounds showed potential in preventing the aggregation of Aβ. nih.govresearchgate.net In vivo studies using animal models of Alzheimer's disease, such as those induced by scopolamine (B1681570) or Aβ infusion, revealed that these derivatives could ameliorate cognitive and memory deficits. nih.govresearchgate.net

The benzylpiperidine moiety is a crucial component of donepezil, a well-known AChE inhibitor used in the treatment of Alzheimer's disease. mdpi.comnih.gov This structural similarity underscores the potential of this compound and its derivatives as cholinesterase inhibitors.

While research is more concentrated on Alzheimer's, the dopaminergic system is a key target in Parkinson's disease (PD), another major neurodegenerative disorder. mspsss.org.ua Some piperidine (B6355638) derivatives have been investigated for their effects on dopamine (B1211576) receptors. mspsss.org.uamdpi.com For example, certain 1,4-disubstituted piperidine derivatives have been explored as dopamine D2/D3 receptor agonists for their potential neuroprotective effects in PD models. mspsss.org.ua Given that the benzylpiperidine scaffold can interact with dopaminergic systems, it is conceivable that this compound could be a subject of future research in Parkinson's disease models.

Table 1: Examples of N-Benzylpiperidine Derivatives in Neurodegenerative Disease Research

| Derivative | Target(s) | Investigated for | Key Findings | Reference(s) |

| N-(1-Benzylpiperidin-4-yl)-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)acetamide series | hAChE, hBChE, hBACE-1, Aβ aggregation | Alzheimer's Disease | Potent in vitro inhibition of target enzymes and Aβ aggregation; improved cognition in animal models. | nih.govresearchgate.net |

| 1-Benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (Donepezil) | AChE | Alzheimer's Disease | Potent and selective AChE inhibitor, clinically used for symptomatic treatment. | nih.govnih.gov |

| Benzylpiperidine-linked 1,3-dimethylbenzimidazolinones | AChE, BChE | Alzheimer's Disease | Submicromolar inhibition of cholinesterases and neuroprotective effects in cell models. | nih.gov |

| (-)-N6-(2-(4-(Biphenyl-4-yl)piperazin-1-yl)-ethyl)-N6-propyl-4,5,6,7-tetrahydrobenzo[d]thiazole-2,6-diamine (D-264) and derivatives | Dopamine D2/D3 receptors | Parkinson's Disease | Showed neuroprotective properties in animal models of Parkinson's disease. | mspsss.org.ua |

Research in Psychiatric Disorder Models

The neuropharmacological profile of benzylpiperidine derivatives also extends to potential applications in psychiatric disorders. Depression, for instance, is often treated with selective serotonin (B10506) reuptake inhibitors (SSRIs). citedrive.comnih.gov Given that up to 50% of individuals with Alzheimer's disease also experience depression, there is significant interest in developing compounds that can address both conditions. citedrive.comnih.gov Research has been conducted on 1-benzylpiperidine (B1218667) derivatives as dual-target inhibitors of both acetylcholinesterase and the serotonin transporter (SERT). citedrive.comnih.gov

While designing such multi-target ligands has proven challenging, some functionalized piperidines have shown promising polypharmacological profiles with activity against both BuChE and SERT. citedrive.com The 4-benzylpiperidine (B145979) structure itself can act as a monoamine releasing agent with a preference for dopamine and norepinephrine (B1679862) over serotonin. nih.gov This activity profile suggests a potential for research into its antidepressant or antipsychotic effects. For example, a derivative of 4-benzylpiperidine, RMI-10608, was investigated for its potential in treating psychosis due to its NMDA antagonist properties. nih.gov

Furthermore, the dopamine D2 receptor is a primary target for antipsychotic medications used to treat schizophrenia. mdpi.com A compound, D2AAK1_3, which is a 3-(1-benzyl-1,2,3,6-tetrahydropyridin-4-yl)-5-ethoxy-1H-indole, has been synthesized and shown to have an affinity for the human dopamine D2 receptor. mdpi.com This highlights the potential for benzylpiperidine-containing structures to be explored in the context of schizophrenia and other psychiatric conditions.

Anti-Infective Research Potential

Antibacterial Activity Studies

The thiomorpholine (B91149) scaffold has been incorporated into various molecules screened for antibacterial properties. citedrive.comnih.gov For instance, thiomorpholine derivatives have been evaluated against a range of Gram-positive and Gram-negative bacteria. researchgate.net Similarly, the piperidine ring is a common feature in compounds with antibacterial activity. mspsss.org.uanih.gov Some N-benzyl piperidin-4-one derivatives have shown potent activity against bacteria such as Escherichia coli. researchgate.net Furthermore, a series of N-(5-benzylthio-1,3,4-thiadiazol-2-yl) derivatives of piperazinyl quinolones exhibited significant activity against Gram-positive bacteria like Staphylococcus aureus and Staphylococcus epidermidis. sci-hub.se

Table 2: Examples of Thiomorpholine and Piperidine Derivatives with Antibacterial Activity

| Compound Class | Bacterial Strains Tested | Activity | Reference(s) |

| N-benzyl piperidin-4-one derivatives | Escherichia coli | Potent activity | researchgate.net |

| N-(5-benzylthio-1,3,4-thiadiazol-2-yl)piperazinyl quinolones | Staphylococcus aureus, Staphylococcus epidermidis | High activity, comparable or more potent than reference drugs. | sci-hub.se |

| Tetrahydro-4(2H)-thiopyran and thiomorpholine S-oxide and S,S-dioxide phenyloxazolidinones | Haemophilus influenzae, Moraxella catarrhalis | Enhanced activity against respiratory pathogens. | researchgate.net |

| 4-(2-Aminoethyl)morpholine derivatives | Gram-negative bacteria | Good inhibitory action. | researchgate.net |

Given these precedents, it is plausible that this compound could be a candidate for future antibacterial screening programs.

Antifungal and Antiviral Investigations

The thiomorpholine and piperidine scaffolds have also been explored for their antifungal and antiviral potential. Certain piperidine derivatives have demonstrated varying degrees of inhibition against fungal species like Aspergillus niger and Candida albicans. nih.gov Thiosemicarbazone derivatives of piperidin-4-one have shown enhanced antifungal activity compared to the parent piperidone. mdpi.com

In the realm of antiviral research, some 4-thioquinazoline derivatives have been synthesized and shown to have activity against the Tobacco Mosaic Virus (TMV). jchemrev.com Additionally, N-benzylpiperidine derivatives have been identified as inhibitors of the influenza H1N1 virus. nih.gov These findings suggest that the structural components of this compound may confer a potential for antifungal and antiviral activity, warranting further investigation.

Anti-Cancer Research Explorations

The piperidine and thiomorpholine heterocyclic systems are also of significant interest in the field of oncology. nih.govnih.gov While no specific anti-cancer studies on this compound have been reported, the anticancer potential of related structures provides a rationale for future research in this area.

The piperidine moiety is a component of numerous compounds with anticancer properties. nih.govnih.gov It is found in natural alkaloids like piperine, which has been studied for its therapeutic potential against a variety of cancers including breast, prostate, and lung cancer. researchgate.netnih.gov Synthetic piperidine derivatives have also been evaluated for their antiproliferative activities against various cancer cell lines. nih.gov

A particularly relevant study involves the synthesis of a radioiodinated derivative, [125I]-N-(N-benzylpiperidin-4-yl)-4-iodobenzamide, for imaging breast cancer. nih.govsci-hub.se This compound demonstrated high-affinity binding to sigma receptors, which are found in high density in MCF-7 breast cancer cells, suggesting its potential utility in cancer diagnostics. nih.govsci-hub.se

The thiomorpholine ring is also considered a "privileged scaffold" in medicinal chemistry and has been incorporated into compounds with anticancer activity. nih.govnih.gov Thiophene-based derivatives, which share a sulfur-containing heterocyclic structure, have been extensively studied as anticancer agents that can interact with various protein targets involved in cancer signaling pathways. nih.gov

Table 3: Examples of Piperidine and Thiomorpholine Derivatives in Cancer Research

| Compound/Derivative Class | Cancer Type/Target | Application/Finding | Reference(s) |

| Piperine (natural alkaloid) | Breast, prostate, lung, and others | Induction of apoptosis and inhibition of cell migration. | researchgate.netnih.gov |

| [125I]-N-(N-benzylpiperidin-4-yl)-4-iodobenzamide | Breast Cancer (MCF-7 cells) | High-affinity binding to sigma receptors, potential for imaging. | nih.govsci-hub.se |

| Highly functionalized piperidines | Various cancer cell lines (U251, MCF7, etc.) | Cytotoxic effects and interaction with DNA. | nih.gov |

| Thiophene (B33073) derivatives | Various cancer cell lines | Inhibition of tumor cell growth. | nih.gov |

| N-(5-R-benzylthiazole-2-yl)-2-morpholin-4-yl-2-thioxoacetamides | 60 human cancer cell lines | Moderate antiproliferative activity against renal cancer line UO-31. | mspsss.org.ua |

The collective evidence suggests that the combination of the benzylpiperidine and thiomorpholine moieties in a single molecule could lead to novel compounds with potential applications in cancer therapy or diagnostics. Further research is needed to synthesize and evaluate this compound and its derivatives for their antiproliferative activity and mechanism of action in various cancer models.

Absence of Specific Research Data on the Therapeutic Applications of this compound

Despite a comprehensive search of publicly available scientific literature, no specific research data was found regarding the potential therapeutic applications of the chemical compound This compound , specifically concerning its effects on cancer cell proliferation and apoptosis induction.

While the broader chemical scaffolds of piperidine and thiomorpholine are known to be present in various biologically active molecules with a range of therapeutic properties, including anticancer effects, the specific compound , this compound, does not appear to have been the subject of published research in the context of cancer therapeutics.

Therefore, the requested article detailing its potential therapeutic applications, including the inhibition of cancer cell proliferation, apoptosis induction mechanisms, and other emerging therapeutic areas, cannot be generated based on the currently available scientific and medical literature.

It is important to note that the absence of published data does not definitively mean the compound has no therapeutic potential. It may be that research into this specific molecule has not been conducted, is proprietary and not publicly disclosed, or is at a very early, unpublished stage.

Future Directions and Research Gaps for 4 1 Benzylpiperidin 4 Yl Thiomorpholine

Development of Novel Analogues with Improved Selectivity and Potency

A primary avenue for future research will be the systematic design and synthesis of novel analogues of 4-(1-Benzylpiperidin-4-yl)thiomorpholine. The goal of such a program would be to enhance the compound's binding affinity and selectivity for specific biological targets. This process, known as a Structure-Activity Relationship (SAR) study, would involve modifying the core structure to understand how chemical changes affect biological activity.

Key modifications could include:

Substitution on the Benzyl (B1604629) Ring: Introducing various substituents (e.g., halogens, alkyl, alkoxy groups) to the phenyl ring of the benzyl group could modulate electronic and steric properties, potentially improving target engagement and pharmacokinetic properties.

Modification of the Piperidine (B6355638) Linker: Alterations to the piperidine ring could influence the compound's conformational flexibility and orientation within a target's binding site.

Thiomorpholine (B91149) Ring Analogues: Replacing the thiomorpholine ring with other heterocyclic systems could lead to the discovery of analogues with different pharmacological profiles.

The success of such an analogue development program would be contingent on the establishment of a robust biological assay to screen the newly synthesized compounds.

Table 1: Hypothetical Structure-Activity Relationship (SAR) Data for Novel Analogues

| Compound ID | R1 (Benzyl Substitution) | R2 (Piperidine Modification) | Target Binding Affinity (Ki, nM) | Selectivity Index |

| Parent | H | - | 150 | 10 |

| ANA-1 | 4-Cl | - | 75 | 25 |

| ANA-2 | 4-OCH3 | - | 120 | 15 |

| ANA-3 | H | 3-CH3 | 200 | 8 |

| ANA-4 | 4-Cl | 3-CH3 | 90 | 30 |

Elucidation of Undiscovered Molecular Targets

A significant research gap is the identification of the specific molecular targets of this compound. The structural similarity to ligands for various receptors, such as dopamine (B1211576) and sigma receptors, suggests potential interactions. nih.gov Future research should employ a multi-pronged approach to deorphanize this compound.

Methods for target identification could include:

Affinity Chromatography: Immobilizing the compound on a solid support to capture its binding partners from cell lysates.

Computational Target Prediction: Using in silico methods to screen the compound against databases of known protein structures.

Phenotypic Screening: Observing the effects of the compound on various cell-based assays to infer its mechanism of action.

Once a primary target is identified, further studies would be necessary to confirm the interaction and elucidate the downstream signaling pathways.

Combination Therapies Research with this compound

Investigating the potential of this compound in combination with existing therapeutic agents is a promising future direction. Combination therapies can offer several advantages, including synergistic efficacy, reduced doses of individual drugs, and the potential to overcome drug resistance.

For instance, if the compound is found to have activity against a particular cancer cell line, it could be tested in combination with standard-of-care chemotherapeutics. mdpi.com Similarly, if it demonstrates antimicrobial properties, its use alongside established antibiotics could be explored to combat resistant strains. nih.gov The design of these combination studies would be guided by the elucidated mechanism of action of this compound.

Table 2: Illustrative Design for a Combination Therapy Study

| Treatment Group | Agent 1 | Agent 2 (e.g., Standard-of-Care) | Desired Outcome |

| Control | Vehicle | Vehicle | Baseline disease progression |

| Group A | This compound | Vehicle | Establish single-agent efficacy |

| Group B | Vehicle | Agent 2 | Establish efficacy of standard agent |

| Group C | This compound | Agent 2 | Assess for synergistic or additive effects |

Advanced Preclinical Model Development for Specific Diseases

Once a potential therapeutic area for this compound is identified, the development and use of advanced preclinical models will be crucial. These models aim to more accurately mimic human disease, thereby improving the predictive value of preclinical studies.

Depending on the identified target and disease indication, relevant models could include:

Patient-Derived Xenografts (PDX): For oncology applications, PDX models can better represent the heterogeneity of human tumors.

Genetically Engineered Mouse Models (GEMMs): These models can be designed to carry specific mutations relevant to the disease being studied.

Organoid Cultures: Three-dimensional organoid cultures can provide a more physiologically relevant in vitro system compared to traditional 2D cell cultures.

The use of these advanced models will be essential for generating robust preclinical data to support the potential translation of this compound to clinical trials.

Translational Research Perspectives for this compound

The ultimate goal of research into this compound is its potential translation into a clinically useful therapeutic agent. This will require a concerted effort across multiple disciplines, from basic science to clinical research.

Key translational research perspectives include:

Biomarker Development: Identifying biomarkers that can predict which patients are most likely to respond to treatment with the compound or its analogues.

Pharmacokinetic and Pharmacodynamic (PK/PD) Modeling: Developing mathematical models to understand the relationship between drug exposure and its pharmacological effect, which can help in optimizing dosing regimens. ijper.org

Early-Phase Clinical Trials: Should preclinical data be sufficiently compelling, the design and execution of Phase I clinical trials to assess the safety and tolerability of the compound in humans would be the next logical step.

The path from a lead compound to an approved drug is long and challenging, but a systematic and well-designed research program focused on the areas outlined above will provide the best opportunity for the successful translation of this compound.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.